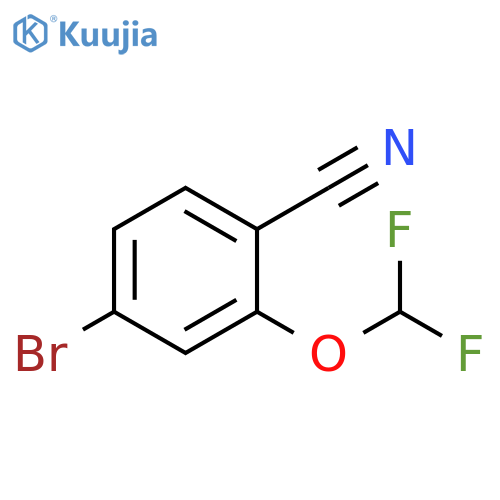

Cas no 1261494-95-4 (4-bromo-2-(difluoromethoxy)benzonitrile)

1261494-95-4 structure

商品名:4-bromo-2-(difluoromethoxy)benzonitrile

4-bromo-2-(difluoromethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-bromo-2-(difluoromethoxy)benzonitrile

- Benzonitrile, 4-bromo-2-(difluoromethoxy)-

-

- インチ: 1S/C8H4BrF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H

- InChIKey: LBXXMNAPNXRKPB-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=C(Br)C=C1OC(F)F

4-bromo-2-(difluoromethoxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-135317-1.0g |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 1g |

$971.0 | 2023-06-06 | |

| TRC | B999738-100mg |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 100mg |

$ 365.00 | 2022-06-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD418962-1g |

4-Bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95+% | 1g |

¥7364.0 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0058-1G |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 1g |

¥ 4,481.00 | 2023-03-31 | |

| 1PlusChem | 1P01A7J7-500mg |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 500mg |

$993.00 | 2025-03-04 | |

| 1PlusChem | 1P01A7J7-50mg |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 50mg |

$326.00 | 2025-03-04 | |

| 1PlusChem | 1P01A7J7-2.5g |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 2.5g |

$2408.00 | 2025-03-04 | |

| Enamine | EN300-135317-2500mg |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95.0% | 2500mg |

$1903.0 | 2023-09-30 | |

| Aaron | AR01A7RJ-5g |

4-Bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 5g |

$3897.00 | 2025-02-09 | |

| 1PlusChem | 1P01A7J7-100mg |

4-bromo-2-(difluoromethoxy)benzonitrile |

1261494-95-4 | 95% | 100mg |

$473.00 | 2025-03-04 |

4-bromo-2-(difluoromethoxy)benzonitrile 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1261494-95-4 (4-bromo-2-(difluoromethoxy)benzonitrile) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261494-95-4)4-bromo-2-(difluoromethoxy)benzonitrile

清らかである:99%

はかる:1g

価格 ($):937.0